molecular formula C10H14ClN B1487631 2-(2-Chlorophenyl)-2-methylpropan-1-amine CAS No. 1176667-92-7

2-(2-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B1487631
CAS No.: 1176667-92-7
M. Wt: 183.68 g/mol
InChI Key: ZCXVKJRLVGOMTO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, widely known in research under the name Clortermine , is a chemical compound of significant interest in pharmacological studies . It is identified as a member of the amphetamine class and was originally developed for its anorectic (appetite-suppressant) properties . Researchers value this compound for its distinct pharmacological profile. Unlike some other amphetamine-class compounds, Clortermine produces very low rates of self-administration in animal models, suggesting it has a low potential for affecting the dopamine system . This characteristic makes it a valuable tool for investigating the mechanisms of appetite suppression and the roles of other neurotransmitter systems. It is hypothesized that the primary mechanism of action for Clortermine may be as a releasing agent for serotonin and/or norepinephrine . The compound has a molecular formula of C₁₀H₁₅Cl₂N and a molecular weight of 220 Da . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVKJRLVGOMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenyl)-2-methylpropan-1-amine, commonly known as a substituted amphetamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClC_{10}H_{12}Cl. The structure consists of a chlorophenyl group attached to a branched amine, which contributes to its psychoactive properties. The presence of the chlorine atom on the phenyl ring enhances its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its influence on monoamine neurotransmitters. It acts as a releasing agent for dopamine and norepinephrine, similar to other amphetamines. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and alertness.

Key Mechanisms:

  • Dopaminergic Activity : The compound promotes the release of dopamine, which is associated with reward and pleasure pathways in the brain.
  • Norepinephrine Release : Increased norepinephrine levels can enhance arousal and attention.
  • Serotonin Interaction : There may also be some interaction with serotonin receptors, although this is less pronounced compared to its effects on dopamine and norepinephrine.

Pharmacological Effects

The pharmacological effects of this compound can vary based on dosage and individual response. Commonly reported effects include:

  • Euphoria : Users often report feelings of euphoria and increased energy.
  • Increased Focus : Enhanced cognitive function and focus are frequently noted.
  • Appetite Suppression : Similar to other stimulants, this compound may suppress appetite.

Toxicological Considerations

Despite its potential therapeutic applications, this compound is associated with various toxicological risks. Case studies have indicated instances of misuse leading to adverse effects such as:

  • Cardiovascular Issues : Increased heart rate and blood pressure can occur.
  • Neurotoxicity : Prolonged use may lead to neurotoxic effects, particularly concerning dopaminergic neurons.

Case Studies

  • Case Study on Cardiovascular Effects : A study involving patients misusing amphetamines, including this compound, highlighted significant increases in heart rate and blood pressure, leading to acute cardiovascular events in some individuals.
  • Neurotoxicity Research : Research conducted on animal models demonstrated that chronic exposure to the compound resulted in significant dopaminergic neuron loss, suggesting potential long-term neurotoxic effects.

Data Table: Summary of Biological Activities

ActivityDescriptionReferences
Dopamine ReleaseIncreases dopamine levels in the brain
Norepinephrine ReleaseEnhances norepinephrine activity
EuphoriaInduces feelings of pleasure and well-being
Appetite SuppressionReduces hunger signals
Cardiovascular RisksAssociated with increased heart rate and hypertension
NeurotoxicityPotential damage to dopaminergic neurons

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropanamines

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Substituent(s) on Phenyl Amine Position Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
2-(2-Chlorophenyl)-2-methylpropan-1-amine C₁₀H₁₄ClN 2-Cl 1° (propan-1-amine) 183.68 Reference compound
2-(4-Chlorophenyl)-2-methylpropan-1-amine C₁₀H₁₄ClN 4-Cl 183.68 Para-chloro substitution; altered electronic effects
2-(2-Fluorophenyl)propan-2-amine C₉H₁₂FN 2-F 2° (propan-2-amine) 153.20 Fluorine (less electronegative than Cl); tertiary amine
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine·HCl C₁₀H₁₄Cl₂FN 3-Cl, 2-F 260.59 (HCl salt) Dual halogenation; increased molecular complexity
2-(2-Methylphenyl)-2-methylpropan-2-amine C₁₁H₁₇N 2-CH₃ 163.26 Methyl substituent (non-halogen); tertiary amine
Key Observations:

Fluorine substitution (e.g., 2-F in ) decreases molecular weight and alters lipophilicity but may enhance blood-brain barrier penetration.

Amine Position :

  • Primary amines (propan-1-amine) exhibit higher reactivity in conjugation reactions compared to tertiary amines (e.g., propan-2-amine in ).

Halogen Effects :

  • Dual halogenation (e.g., 3-Cl and 2-F in ) increases molecular polarity and may enhance binding affinity in receptor interactions.

Cyclic and Hybrid Derivatives

Table 2: Cyclic and Biofunctional Analogs
Compound Name Core Structure Functional Groups/Modifications Potential Applications Reference
2-(2-Chlorophenyl)cyclobutan-1-amine Cyclobutane ring Rigid conformation; ortho-Cl CNS-targeted therapeutics
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Hybrid naphthalene-phenethylamine Amide linkage; naproxen moiety Anti-inflammatory hybrids
2-Methoxymethamphetamine Methoxy substitution N-methyl; 2-methoxy group Stimulant (amphetamine analog)
Key Findings:
  • Hybrid molecules () leverage amide bonds to combine chlorophenyl groups with NSAID moieties (e.g., naproxen), suggesting dual pharmacological action.

Preparation Methods

Grignard Reaction Followed by Reduction

One of the most documented synthetic routes for structurally related compounds, such as 1-(4-chlorophenyl)-2-methylpropan-1-amine, involves a two-step sequence starting from a chlorobenzonitrile derivative:

  • Step 1: Formation of Grignard Reagent and Addition to Nitrile

    A solution of 2-chlorobenzonitrile (analogous to 4-chlorobenzonitrile in the reference) is treated with isopropylmagnesium bromide in dry tetrahydrofuran (THF) under an inert argon atmosphere at room temperature. The Grignard reagent adds to the nitrile carbon, forming an intermediate imine magnesium salt.

  • Step 2: Reduction of the Intermediate

    The reaction mixture is then treated with sodium borohydride (NaBH4) in the presence of methanol and THF to reduce the intermediate to the corresponding amine.

  • Workup and Isolation

    After quenching with water, extraction with ethyl acetate, acid-base extraction, and drying over sodium sulfate, the product is isolated as the free amine or its hydrochloride salt by precipitation using HCl in diethyl ether.

  • Yield and Characterization

    For the 4-chlorophenyl analogue, the yield reported is approximately 18%, with LC-MS confirming the expected molecular ion peak. This method is adaptable to the 2-chlorophenyl isomer by substituting the appropriate chlorobenzonitrile starting material.

Step Reagents/Conditions Purpose Notes
1 2-Chlorobenzonitrile + isopropylmagnesium bromide in dry THF, argon, rt overnight Formation of Grignard intermediate Inert atmosphere crucial
2 NaBH4 in methanol/THF, 0.5 h at rt Reduction of intermediate Controlled addition
Workup Acid-base extraction, drying, precipitation Isolation of amine HCl/Et2O used for salt

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Grignard Addition to Nitrile + Reduction 2-Chlorobenzonitrile, isopropylmagnesium bromide, NaBH4, THF, inert atmosphere Straightforward, scalable Moderate yield (~18%)
One-Pot Catalytic Asymmetric Synthesis Allylboration, Pd catalyst, chiral ligands, hydrazine, toluene, heat Enantioselective, complex structures Requires specialized catalysts
Multi-Step Synthesis with Amination Chlorophenyl derivatives, amine precursors, HCl for salt formation Industrially applicable, pure salt Details proprietary
Pd-Catalyzed Cross-Coupling & Amination Pd catalysts, ligands (RuPhos, XantPhos), bases (NaH, K2CO3) Selective C-N bond formation Sensitive to functional groups

Research Findings and Notes

  • The Grignard approach is the most direct and documented method for preparing chlorophenyl-substituted methylpropan-1-amines, though yields may be modest and reaction conditions require strict inert atmosphere control.

  • Catalytic asymmetric methods provide access to chiral amine derivatives, potentially useful for pharmaceutical development, but are more complex and less common for this specific compound.

  • Industrial synthesis favors multi-step processes involving chlorophenyl intermediates and amine precursors, culminating in hydrochloride salt formation for stability and handling.

  • Palladium-catalyzed amination and cross-coupling reactions offer versatile synthetic routes, especially for functionalized analogues, but require optimization of catalysts and ligands for best results.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structural identity of 2-(2-Chlorophenyl)-2-methylpropan-1-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the chlorophenyl group (aromatic protons at δ 7.0–7.5 ppm, C-Cl coupling) and the methylpropan-1-amine backbone (amine protons at δ 1.5–2.5 ppm, methyl groups at δ 1.2–1.4 ppm).
  • Infrared (IR) Spectroscopy : Identify N-H stretching (3300–3500 cm1^{-1}) and C-Cl absorption (550–850 cm1^{-1}).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C10_{10}H14_{14}ClN, exact mass 183.08 g/mol) and fragmentation patterns (e.g., loss of Cl or methyl groups).
  • Reference : Structural analogs in and highlight similar characterization workflows .

Q. What synthetic routes are effective for synthesizing this compound?

  • Methodological Answer :

  • Reductive Amination : React 2-(2-Chlorophenyl)-2-methylpropanal (precursor) with ammonia or methylamine under hydrogenation (H2_2, Pd/C catalyst) to yield the amine.
  • Grignard Reaction : Use chlorophenyl magnesium bromide with nitriles or ketones, followed by reduction (e.g., LiAlH4_4).
  • Optimization Tips : Monitor reaction pH (amine stability) and use inert atmospheres to prevent oxidation.
  • Reference : details precursor synthesis and reduction pathways .

Q. How do computational tools predict the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP Calculation : Use software like MarvinSuite or PubChem to estimate hydrophobicity (predicted XLogP ~2.2 based on chlorophenyl and methyl groups).
  • Polar Surface Area (PSA) : Calculate PSA (~26 Å2^2) to assess permeability and bioavailability.
  • Reference : provides analogous computational data for cyclobutanamine derivatives .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl group increases electrophilicity at the benzylic carbon, facilitating nucleophilic attack (e.g., SN2 reactions).
  • Steric Considerations : The methyl groups on the propan-1-amine backbone may hinder reactivity; use bulky nucleophiles or elevated temperatures to overcome steric resistance.
  • Experimental Design : Compare reaction rates with non-chlorinated analogs (control) via kinetic studies.
  • Reference : discusses electrophilic interactions in related aldehydes .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and solvent controls (DMSO tolerance).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Dose-Response Curves : Perform IC50_{50} or EC50_{50} titrations across multiple replicates to identify outliers.
  • Reference : highlights pharmacological variability in fluorinated analogs .

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers.
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values for racemic vs. enantiopure samples.
  • Circular Dichroism (CD) : Confirm absolute configuration via CD spectra.
  • Reference : emphasizes chiral building block analysis .

Q. What mechanistic insights explain the compound’s interaction with neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to serotonin or dopamine receptors, focusing on halogen bonding (Cl-phenyl interactions).
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells to assess receptor activation/inhibition.
  • Mutagenesis : Introduce point mutations (e.g., TMD3–5 regions) to identify critical binding residues.
  • Reference : discusses structural analogs with neurological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenyl)-2-methylpropan-1-amine
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2-(2-Chlorophenyl)-2-methylpropan-1-amine

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